molecular formula C22H17BrN4O2S B4303808 12-(5-bromofuran-2-yl)-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene

12-(5-bromofuran-2-yl)-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene

Cat. No.: B4303808
M. Wt: 481.4 g/mol
InChI Key: YFFFZVCGWXCFTM-UHFFFAOYSA-N
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Description

6-(5-bromo-2-furyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazole is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-bromo-2-furyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazole involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Furyl Ring: The synthesis begins with the bromination of furan to obtain 5-bromo-2-furyl derivatives.

    Construction of the Pyrido-Thieno Ring System: This involves the cyclization of intermediates through various condensation reactions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(5-bromo-2-furyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The bromine atom in the furyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

6-(5-bromo-2-furyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its complex ring system could be useful in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile tool for chemists.

Mechanism of Action

The mechanism of action of 6-(5-bromo-2-furyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(5-bromo-2-furyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazole include:

Uniqueness

What sets 6-(5-bromo-2-furyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazole apart is its intricate ring system, which combines multiple heterocycles in a single molecule. This complexity can lead to unique reactivity and properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

12-(5-bromofuran-2-yl)-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O2S/c1-11-9-12(10-28-2)17-18-19(30-22(17)24-11)21-25-13-5-3-4-6-14(13)27(21)20(26-18)15-7-8-16(23)29-15/h3-9,20,26H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFFZVCGWXCFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(C4=NC5=CC=CC=C5N4C(N3)C6=CC=C(O6)Br)SC2=N1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-(5-bromofuran-2-yl)-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene
Reactant of Route 2
Reactant of Route 2
12-(5-bromofuran-2-yl)-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene
Reactant of Route 3
12-(5-bromofuran-2-yl)-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene
Reactant of Route 4
12-(5-bromofuran-2-yl)-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene
Reactant of Route 5
Reactant of Route 5
12-(5-bromofuran-2-yl)-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene
Reactant of Route 6
Reactant of Route 6
12-(5-bromofuran-2-yl)-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene

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